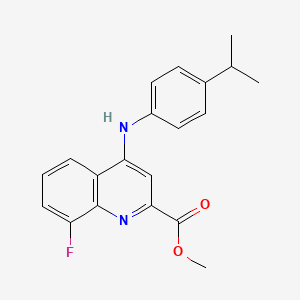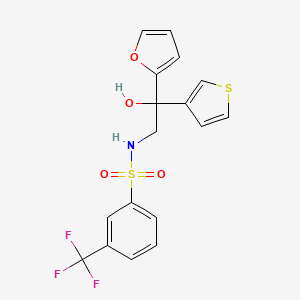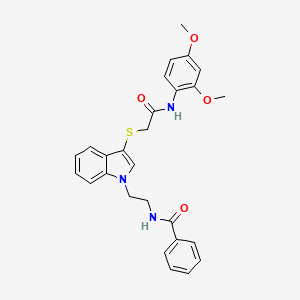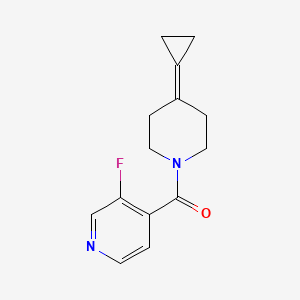![molecular formula C6H12ClNO B2398226 rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride CAS No. 1820583-42-3](/img/structure/B2398226.png)
rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PET Radioligand for Imaging Cerebral α7-nAChR : The compound was evaluated as a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR) in mice. It showed the ability to penetrate the blood-brain barrier and specifically label neuronal α7-nAChRs (Gao et al., 2012).
Stereoselective Assembly of 3,4-Epoxypyrrolines : A study developed a method for preparing 3,4-epoxypyrroline derivatives from 2-halo-2H-azirine-2-carboxylates, diazo keto esters, and amines. This process involved tandem cyclization to afford rac-(1R,4R,5S)-6-oxa-3-azabicyclo[3.1.0]hex-2-enes (Smetanin et al., 2020).
Microbial Baeyer-Villiger Reaction : This study utilized racemic 2-bromobicyclo[3.2.0]heptan-6-one and its derivatives in a microbial Baeyer-Villiger reaction. The outcome was regioisomeric lactones, demonstrating the compound's utility in microbial reactions (Königsberger & Griengl, 1994).
Synthesis of γ-Lactones : This research involved the synthesis of bislactones from 9-oxabicyclo compounds, including rac-tetrahydro-2,2′-bifuranyl-5,5′-dione. The study underscores the compound's relevance in the synthesis of complex organic molecules (Behr et al., 2004).
Preparation of Enantiomeric 3-oxabicyclo Compounds : This paper describes the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones through a synthetic protocol involving dichlorobicyclo[3.2.0]hept-2-en-6-one (Gimazetdinov et al., 2008).
Silicon Analogue of Venlafaxine : A study synthesized and characterized the silicon analogue of venlafaxine, showcasing the use of bicyclic compounds in developing novel pharmaceutical agents (Daiss et al., 2006).
Propiedades
IUPAC Name |
(1R,5S,6S)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOQEOPGZUGMT-WLUDYRNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)




![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)


![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2398164.png)